tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a chloroacetamide moiety, and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate typically involves the following steps:
Piperidine Derivation: : Piperidine is first synthesized or obtained commercially.
Chloroacetylation: : Piperidine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(chloroacetamido)methylpiperidine.
Protection: : The resulting compound is then protected using tert-butyl carbamate (Boc-anhydride) to yield the final product.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors and large-scale reactors to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at the chloroacetamide group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Various nucleophiles, such as amines or alcohols, in the presence of a base
Major Products Formed
Oxidation: : Piperidine derivatives with oxidized functional groups
Reduction: : Reduced forms of the compound, such as piperidine with a free amine group
Substitution: : Substituted piperidines with different functional groups attached
Scientific Research Applications
Tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in the study of biological systems, particularly in the development of enzyme inhibitors.
Medicine: : It is used in the design and synthesis of drug candidates, especially those targeting neurological disorders.
Industry: : The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate: is similar to other piperidine derivatives, such as tert-Butyl (2-(2-chloroacetamido)ethyl)carbamate and tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate
Conclusion
This compound: is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial chemistry. Its unique structure and reactivity make it a valuable tool in scientific research and development.
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-6-4-10(5-7-16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAAWLUCBIGPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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